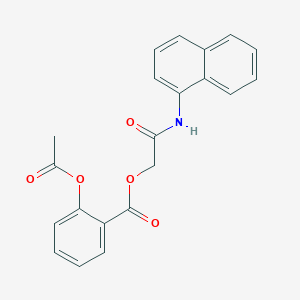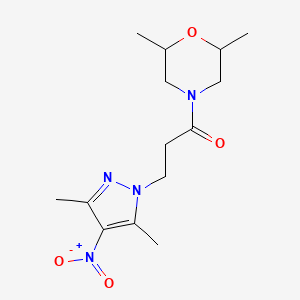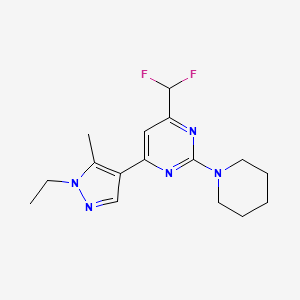
2-(Naphthalen-1-ylamino)-2-oxoethyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is an organic compound that belongs to the class of naphthylamines and benzoates This compound is characterized by the presence of a naphthylamino group, an oxoethyl group, and an acetyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE typically involves the following steps:
Formation of the Naphthylamino Intermediate: The initial step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Introduction of the Oxoethyl Group: The naphthylamino intermediate is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Acetylation of Benzoic Acid: Separately, benzoic acid is acetylated using acetic anhydride to form 2-(acetyloxy)benzoic acid.
Coupling Reaction: Finally, the naphthylamino-oxoethyl intermediate is coupled with 2-(acetyloxy)benzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyloxy group, leading to the formation of various substituted benzoates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted benzoates, esters.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it a valuable building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylamino group can participate in hydrogen bonding and π-π interactions, while the oxoethyl and acetyloxy groups can undergo hydrolysis or other chemical transformations. These interactions and transformations can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1-NAPHTHYLAMINO)(OXO)ACETYL)CARBOHYDRAZONOYL-2-NAPHTHYL 4-ETHOXYBENZOATE
- 4-(2-(1-NAPHTHYLAMINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE
- METHYL 4-(2-(1-NAPHTHYLAMINO)(OXO)ACETYL)CARBOHYDRAZONOYL)BENZOATE
Uniqueness
2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions, making it a valuable compound for targeted research and industrial applications.
This detailed overview provides a comprehensive understanding of 2-(1-NAPHTHYLAMINO)-2-OXOETHYL 2-(ACETYLOXY)BENZOATE, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H17NO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C21H17NO5/c1-14(23)27-19-12-5-4-10-17(19)21(25)26-13-20(24)22-18-11-6-8-15-7-2-3-9-16(15)18/h2-12H,13H2,1H3,(H,22,24) |
InChI Key |
CSQLNGODMKIZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914721.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B10914722.png)
![N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10914729.png)
![ethyl 3-[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10914733.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914739.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914747.png)
![3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10914756.png)
![(16E)-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10914764.png)
![N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10914771.png)
![Ethyl 2-[(4-acetylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10914781.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914784.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10914785.png)


